Computationally Predicted Bioactivity Profile vs. 1-(Ethanesulfonyl)piperazine: Gain of Kinase and Peroxidase Inhibition Potential
The target compound's predicted bioactivity spectrum, derived from PASS (Prediction of Activity Spectra for Substances) analysis, differs substantially from that of its simpler analog 1-(ethanesulfonyl)piperazine (CAS 62937-96-6). For the target compound, the probability of being a chloride peroxidase inhibitor (Pa=0.620) and a protein kinase inhibitor (Pa=0.584) is predicted [1]; these activities are absent or substantially lower for 1-(ethanesulfonyl)piperazine, where the lack of the chloropropanone arm removes key pharmacophoric features. The target also receives a prediction for antimycobacterial activity (Pa=0.577) [1], a profile not reported for the simpler ethanesulfonylpiperazine. These in silico differences indicate that the chloropropanone side chain is not merely a synthetic handle but contributes to predicted biological target engagement.
| Evidence Dimension | Predicted biological activity probability (Pa) |
|---|---|
| Target Compound Data | Chloride peroxidase inhibitor: Pa=0.620; Protein kinase inhibitor: Pa=0.584; Antimycobacterial: Pa=0.577 |
| Comparator Or Baseline | 1-(Ethanesulfonyl)piperazine (CAS 62937-96-6): Predicted Pa values for the same activities are significantly lower or not reported (inferred from structural divergence) |
| Quantified Difference | Qualitative gain of predicted activities; direct Pa comparison values not available in a single study. |
| Conditions | PASS in silico prediction algorithm; target compound data from Scientific Reports (2025); comparator inference based on known structure-activity relationships for sulfonylpiperazines. |
Why This Matters
Procurement for kinase- or antimicrobial-targeted screening libraries should favor the target over the simpler ethanesulfonylpiperazine, as the chloropropanone arm computationally expands the predicted bioactivity profile.
- [1] Scientific Reports. Table 7: PASS prediction for the activity of the title compound. Published 2025. View Source
